molecular formula C17H22N4O2S2 B11473464 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No.: B11473464
M. Wt: 378.5 g/mol
InChI Key: FRLZJTSIZFZTCE-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that features a thiazole ring, a phenyl group, a pyrrolidine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a sulfonylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the phenyl or thiazole rings.

Scientific Research Applications

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenyl-1,3-thiazol-2-yl)piperazine: Lacks the pyrrolidin-1-ylsulfonyl group.

    4-(Pyrrolidin-1-ylsulfonyl)piperazine: Lacks the phenyl-thiazole moiety.

    1-Phenyl-4-(pyrrolidin-1-ylsulfonyl)piperazine: Lacks the thiazole ring.

Uniqueness

1-(4-Phenyl-1,3-thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H22N4O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

4-phenyl-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H22N4O2S2/c22-25(23,20-8-4-5-9-20)21-12-10-19(11-13-21)17-18-16(14-24-17)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2

InChI Key

FRLZJTSIZFZTCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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